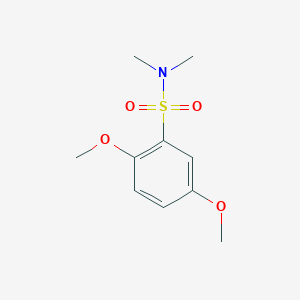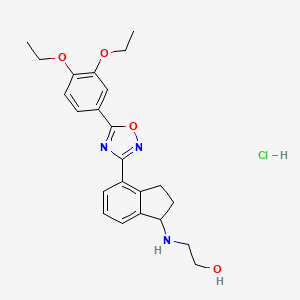![molecular formula C12H10N4O2S B2361817 N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034591-12-1](/img/structure/B2361817.png)
N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that falls under the category of benzo[c][1,2,5]thiadiazoles . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . The compound is a useful research compound.
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of reactions. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of “N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring. This ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular formula of the compound is C13H8N6O2S2 and its molecular weight is 344.37.Chemical Reactions Analysis
The chemical reactions involving benzo[c][1,2,5]thiadiazoles are diverse due to the mesoionic nature of the ring, which allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds containing the oxazole and thiadiazole moieties are known for their potential anticancer properties. The presence of these heterocyclic rings allows for interaction with various biological targets, which can be exploited in cancer therapy. For instance, oxazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Antibacterial and Antifungal Agents
The structural complexity of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide makes it a candidate for antibacterial and antifungal applications. Research has shown that oxazole derivatives can act against a broad spectrum of bacterial and fungal pathogens by disrupting cell wall synthesis or interfering with protein synthesis .
Antiviral Properties
Oxazole derivatives have been identified as potential antiviral agents. Their ability to bind with viral enzymes or proteins can inhibit the replication of viruses. This property is particularly valuable in the search for new treatments against emerging viral diseases .
Anti-inflammatory Uses
The anti-inflammatory properties of oxazole and thiadiazole derivatives are attributed to their ability to modulate the body’s inflammatory response. These compounds can interfere with the synthesis or activity of inflammatory mediators, providing relief from conditions like arthritis and other inflammatory diseases .
Antidiabetic Potential
Research into oxazole derivatives has also highlighted their potential use in managing diabetes. These compounds can influence insulin release or mimic insulin’s action, helping to regulate blood glucose levels .
Neuroprotective Effects
The neuroprotective effects of oxazole derivatives are being explored due to their potential to protect neuronal cells from damage. This application is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where cell protection is a key therapeutic strategy .
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-9(6-14-18-7)5-13-12(17)8-2-3-10-11(4-8)16-19-15-10/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPWIHQMNZFMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)

![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)
![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361744.png)



![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)
